2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide' involves the synthesis of the thiazolo[4,5-d]pyrimidine ring system followed by the addition of the ethoxyphenyl and phenylacetamide groups.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "methyl iodide", "phenylacetic acid", "thionyl chloride", "aniline", "sodium hydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-ethoxy-4-(methylthio)pyrimidine-5-carbaldehyde by reacting 4-ethoxybenzaldehyde with thiourea and methyl iodide in the presence of sodium hydride.", "Step 2: Synthesis of 2-(methylthio)-4-(phenylthio)pyrimidine-5-carbaldehyde by reacting the product from step 1 with aniline and thionyl chloride.", "Step 3: Synthesis of 2-(methylthio)-4-(phenylthio)-7-oxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-carbaldehyde by reacting the product from step 2 with phenylacetic acid and acetic anhydride in the presence of triethylamine.", "Step 4: Synthesis of 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide by reacting the product from step 3 with N-phenylacetamide in the presence of N,N-dimethylformamide and ethyl acetate." ] } | |
CAS RN |
933233-19-3 |
Molecular Formula |
C21H18N4O3S3 |
Molecular Weight |
470.58 |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C21H18N4O3S3/c1-2-28-15-10-8-14(9-11-15)25-18-17(31-21(25)29)19(27)24-20(23-18)30-12-16(26)22-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
NHIKOAJCLPAVAA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.